ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Researchers have explored the reactivity of related compounds in the presence of various reactants. In a study, the reactivity of 2-aminopyridine and Meldrum’s acid was surveyed, leading to the synthesis of related compounds like ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).
Biological Activity and Pharmacological Potential
Adenosine Receptor Interaction :
- A study investigated the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, revealing their potential as ligands for human adenosine receptors. Specific ethyl group substitutions were found to significantly increase affinity for these receptors (Ozola et al., 2003).
Antiviral and Cytostatic Properties :
- Novel tricyclic etheno analogs of related compounds were synthesized and evaluated for antiviral and cytostatic effects, with some showing modest activity against viruses like VZV and HCMV (Hořejší et al., 2006).
Antidepressant and Anxiolytic Effects :
- Certain derivatives of 1H-imidazo[2,1-f]purine-2,4-dione were synthesized and showed potential antidepressant and anxiolytic effects in preclinical models, offering a basis for further research in mental health therapeutics (Zagórska et al., 2009).
Chemical Synthesis and Characterization
- A variety of synthesis methods for related compounds have been developed, showcasing the flexibility and potential of this chemical family in creating diverse molecular structures (Shimada, Kuroda, & Suzuki, 1993).
Properties
IUPAC Name |
ethyl 3-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-6-31-17(28)11-12-25-20(29)18-19(24(5)22(25)30)23-21-26(14(3)15(4)27(18)21)16-10-8-7-9-13(16)2/h7-10H,6,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLAWJTYWTSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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